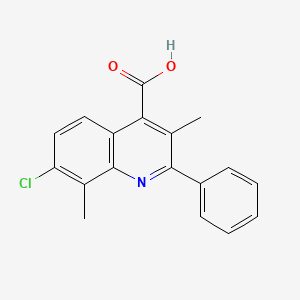7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid
CAS No.: 862647-93-6
Cat. No.: VC2013416
Molecular Formula: C18H14ClNO2
Molecular Weight: 311.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 862647-93-6 |
|---|---|
| Molecular Formula | C18H14ClNO2 |
| Molecular Weight | 311.8 g/mol |
| IUPAC Name | 7-chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H14ClNO2/c1-10-14(19)9-8-13-15(18(21)22)11(2)16(20-17(10)13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,21,22) |
| Standard InChI Key | ASDAJYBCQKUNCE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC=CC=C3)Cl |
| Canonical SMILES | CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC=CC=C3)Cl |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid is characterized by its quinoline core structure with specific functional group modifications. The compound has the following identifying properties:
| Property | Value |
|---|---|
| Chemical Formula | C18H14ClNO2 |
| Molecular Weight | 311.8 g/mol |
| CAS Number | 862647-93-6 |
The compound features a quinoline skeleton with a chlorine atom at position 7, methyl groups at positions 3 and 8, a phenyl group at position 2, and a carboxylic acid group at position 4. This specific arrangement of functional groups contributes to its unique chemical and biological properties.
Structural Characteristics
The compound's structural elements include:
-
A quinoline core (fused benzene and pyridine rings)
-
A chlorine substituent at position 7
-
Methyl groups at positions 3 and 8
-
A phenyl group at position 2
-
A carboxylic acid group at position 4
This particular arrangement of substituents distinguishes it from other quinoline derivatives and influences its reactivity and biological activity. The presence of the carboxylic acid group enhances its ability to form hydrogen bonds with biological targets, while the chlorine atom increases its lipophilicity.
Synthesis Methods
Reaction Conditions
Optimal reaction conditions for synthesizing quinoline-4-carboxylic acid derivatives generally include:
-
Controlled temperature ranges (typically 60-120°C)
-
Appropriate solvent systems (often polar solvents like ethanol or DMF)
-
Catalysts to enhance reaction rates and selectivity
-
Purification techniques such as recrystallization or column chromatography
These conditions may be adapted specifically for 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid to optimize yield and purity.
Biological Activities
Enzyme Inhibition
7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid has shown significant enzyme inhibitory properties. Studies indicate that it can inhibit enzymes involved in DNA replication and repair, such as topoisomerases. This activity is particularly relevant for its potential anticancer properties, as topoisomerase inhibition can disrupt DNA replication in rapidly dividing cancer cells.
Antiviral Properties
Research has demonstrated that quinoline derivatives similar to 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid possess antiviral activities. Studies have indicated that modifications of these compounds enhance antiviral efficacy against viruses like enterovirus D68 while maintaining low cytotoxicity. The specific mechanisms for this activity may involve:
-
Interference with viral replication machinery
-
Inhibition of viral entry into host cells
-
Disruption of viral protein synthesis
Anti-inflammatory Effects
At lower doses, 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid has shown anti-inflammatory effects in animal models. This suggests potential applications in treating inflammatory conditions, though further research is needed to elucidate the specific mechanisms and therapeutic potential.
Mechanism of Action
Molecular Interactions
The biological activities of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid are mediated through various molecular interactions:
-
DNA Binding: The compound can intercalate into DNA, disrupting its structure and function. This intercalation affects DNA replication and transcription processes.
-
Enzyme Inhibition: Its interaction with enzymes like topoisomerases involves binding to specific active sites, inhibiting their catalytic activity.
-
Receptor Binding: The compound influences signaling pathways such as MAPK/ERK by interacting with specific receptors or signaling proteins.
Structure-Activity Relationships
The biological activity of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid is significantly influenced by its structural features:
-
The carboxylic acid group at position 4 is essential for binding to enzyme active sites
-
The chlorine atom at position 7 enhances lipophilicity and membrane permeability
-
The phenyl group at position 2 contributes to DNA intercalation and receptor binding
-
The methyl groups at positions 3 and 8 affect the compound's electronic properties and receptor interactions
These structure-activity relationships provide valuable insights for designing analogs with enhanced biological activities.
Comparison with Similar Compounds
Several compounds share structural similarities with 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid. Comparing their properties helps to understand the unique characteristics of this compound:
These structural differences result in variations in biological activities and physicochemical properties, highlighting the importance of specific substituents for optimal activity.
Research Applications
Medicinal Chemistry
7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid has several potential applications in medicinal chemistry:
-
Anticancer Drug Development: Its ability to inhibit topoisomerases and disrupt DNA replication makes it a candidate for cancer therapy research.
-
Antiviral Agent Development: The compound's antiviral properties suggest potential applications in developing treatments for viral infections.
-
Anti-inflammatory Drug Research: Its anti-inflammatory effects in animal models indicate possible utility in treating inflammatory conditions.
-
Structure-Based Drug Design: The compound can serve as a lead structure for developing more potent and selective drugs through structural modifications.
Biochemical Studies
The compound also serves as a valuable tool in biochemical research:
-
Enzyme Inhibition Studies: It can be used to investigate the mechanisms of topoisomerase inhibition and other enzyme-inhibitor interactions.
-
Cell Signaling Research: Its effects on signaling pathways like MAPK/ERK provide insights into cellular regulatory mechanisms.
-
DNA-Ligand Interaction Studies: The compound's ability to intercalate into DNA makes it useful for studying DNA-small molecule interactions.
Future Research Directions
Future research on 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid could focus on:
-
Detailed Structure-Activity Relationship Studies: Synthesizing and testing analogs with various substituents to identify optimal structures for specific biological activities.
-
Mechanism of Action Elucidation: Further investigating the molecular mechanisms underlying its biological effects.
-
Combination Therapy Potential: Exploring synergistic effects with established drugs for enhanced therapeutic outcomes.
-
Drug Delivery Systems: Developing formulations to improve its bioavailability and targeted delivery.
-
Clinical Potential Assessment: Conducting preclinical and eventually clinical studies to evaluate its therapeutic potential in humans.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume